6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine
Description
6-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 2231674-04-5) is a heterocyclic compound with the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol . It is classified under the Heterocyclic Building Blocks family and is primarily utilized in industrial and research settings for synthetic chemistry applications, including drug discovery and materials science. The compound features a pyrrolopyridine core substituted with a chlorine atom at position 6 and a methyl group at position 3, which influence its electronic properties and reactivity. Its high purity (≥97%) and stability make it a valuable intermediate for functionalizing larger molecules .
Properties
IUPAC Name |
6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-10-7-2-6(9)4-11-8(5)7/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORIJCRDOOITCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1N=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
-
Cyclizing agents : Acetylacetone or ethyl acetoacetate.
-
Acid catalysts : Concentrated hydrochloric acid or polyphosphoric acid.
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Temperature : 80–120°C, refluxing in ethanol or toluene.
This method prioritizes regioselectivity, ensuring the methyl group occupies the 3-position and chlorine the 6-position. However, yields are often moderate due to competing side reactions.
Halogenation of Preformed Pyrrolopyridine Derivatives
An alternative route involves introducing chlorine post-cyclization. Starting with 3-methyl-1H-pyrrolo[3,2-b]pyridine , electrophilic chlorination at the 6-position is achieved using:
Chlorination Protocols
| Chlorinating Agent | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Dichloromethane | FeCl₃ | 0–25°C | 60–75% |
| Cl₂ gas | Acetic acid | AlCl₃ | 25–40°C | 50–65% |
NCS offers superior selectivity under mild conditions, minimizing over-chlorination. The methyl group’s electron-donating effect directs electrophilic attack to the 6-position, aligning with mechanistic studies of analogous systems.
Functional Group Interconversion Approaches
Indirect methods exploit precursor molecules with convertible functional groups. For instance, 6-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine undergoes halogen exchange via Ullmann-type reactions:
Bromine-to-Chlorine Substitution
This method benefits from the bromine atom’s superior leaving-group ability, though it requires high temperatures and extended reaction times.
Advanced Catalytic Methods
Transition-metal catalysis enables efficient pyrrolopyridine synthesis. Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, assemble the core from halogenated pyridine and boronic acid derivatives:
Palladium-Mediated Cyclization
| Components | Catalyst | Ligand | Base | Yield |
|---|---|---|---|---|
| 5-Chloro-2-iodo-3-methylpyridine + Pyrrole boronate | Pd(PPh₃)₄ | XPhos | K₂CO₃ | 65–75% |
This route achieves high regiocontrol but demands anhydrous conditions and inert atmospheres.
Industrial-Scale Production Considerations
Large-scale synthesis optimizes cost and efficiency. Continuous flow reactors enhance heat transfer and reduce reaction times for cyclization steps. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction time | 8–12h | 1–2h |
| Solvent volume | 500 mL/mol | 50 mL/mol |
| Yield | 60–70% | 75–85% |
Industrial protocols often replace hazardous chlorinating agents with safer alternatives like trichloroisocyanuric acid.
Analytical Characterization and Quality Control
Post-synthesis, the product is validated via:
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine, including 6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine, display significant anticancer properties. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, showing cytotoxic effects and potential as chemotherapeutic agents. Studies have highlighted their ability to inhibit tumor growth and induce apoptosis in cancer cells, particularly in breast and ovarian cancer models .
Antidiabetic Effects
The compound has also been investigated for its antidiabetic properties. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This effect is attributed to the inhibition of aldose reductase, an enzyme involved in glucose metabolism that contributes to diabetic complications . The ability of this compound to modulate glucose uptake suggests its potential use in treating metabolic disorders such as type 2 diabetes.
Antimicrobial Activity
Pyrrolo[3,2-b]pyridine derivatives have demonstrated antimicrobial activity against various pathogens. In vitro studies have reported moderate activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. These findings suggest that compounds like this compound could be explored further for their use in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyrrolopyridine scaffold can lead to enhanced activity or selectivity for specific biological targets. For example:
| Substituent Position | Effect on Activity |
|---|---|
| 4-position | Increased insulin sensitivity |
| 5-position | Enhanced anticancer activity |
| Chlorine substitution | Improved antimicrobial properties |
These insights guide the design of new derivatives with targeted therapeutic effects.
Cancer Treatment Study
In a notable study conducted by Kalai et al., a series of pyrrolo[3,2-b]pyridine derivatives were synthesized and evaluated for their anticancer properties. Among these compounds, one derivative exhibited potent inhibitory effects on breast cancer cell proliferation while sparing non-cancerous cells from toxicity. This highlights the selective nature of these compounds and their potential as targeted cancer therapies .
Diabetes Management Research
Another study focused on the antidiabetic effects of pyrrolo[3,2-b]pyridine derivatives demonstrated significant improvements in insulin sensitivity in mouse models. The research indicated that specific modifications in the chemical structure led to enhanced glucose uptake in adipocytes, suggesting a promising avenue for developing new diabetes medications based on this scaffold .
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes by binding to their active sites. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
6-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1021339-19-4)
- Molecular Formula : C₇H₅ClN₂
- Molecular Weight : 152.58 g/mol
- Key Differences: Lacks the methyl group at position 3.
- Applications : Used as a base structure for further derivatization in medicinal chemistry.
6-Chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1936134-68-7)
- Molecular Formula : C₈H₆ClIN₂
- Molecular Weight : 292.50 g/mol
- Key Differences: Substitution of chlorine with iodine at position 3 and methyl at position 2 alters the electronic profile.
- Applications : Valuable in synthesizing halogenated intermediates for targeted therapies.
Derivatives with Functional Group Variations
6-Chloro-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine (CAS 2443909-96-2)
- Molecular Formula : C₂₇H₂₂ClIN₂
- Molecular Weight : 544.84 g/mol
- Key Differences : Incorporates a trityl (triphenylmethyl) protecting group at position 1 and iodine at position 3. The trityl group enhances steric protection, stabilizing the compound during synthetic steps .
- Applications : Intermediate in nucleoside analog synthesis.
6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₇H₄ClN₃O₂
- Molecular Weight : 197.58 g/mol
- Applications : Precursor for explosives research or agrochemicals.
Heterocyclic Analogues with Different Ring Systems
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 875233-61-7)
- Molecular Formula : C₈H₈ClN₃O
- Molecular Weight : 213.62 g/mol
- Key Differences : Pyrazolo-pyridine core replaces pyrrolopyridine, with a methoxy group at position 4. This modification alters hydrogen-bonding capacity and bioavailability .
- Applications : Explored as kinase inhibitors in oncology.
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride (CAS 2055840-67-8)
Comparative Data Table
Key Research Findings
- Electronic Effects: The methyl group in this compound increases electron density at position 3, enhancing nucleophilic aromatic substitution (NAS) reactivity compared to non-methylated analogues .
- Biological Relevance : Iodinated derivatives (e.g., CAS 1936134-68-7) show promise in positron emission tomography (PET) tracer development due to iodine’s isotopic versatility .
- Solubility Trends : Hydrochloride salts (e.g., CAS 2055840-67-8) exhibit improved solubility in aqueous media, critical for in vivo studies .
Biological Activity
6-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound contains a pyrrole ring fused to a pyridine ring, characterized by the presence of a chlorine atom and a methyl group. This unique structure contributes to its reactivity and biological properties.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit significant anticancer properties. In particular, studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, one study demonstrated that certain derivatives could reduce cell viability in ovarian cancer cells by inducing apoptosis through specific signaling pathways .
Table 1: Anticancer Activity of Pyrrolo[3,2-b]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Ovarian Cancer | 15 | Induction of apoptosis |
| 6-Chloro-4-fluoropyrrolo[3,2-b]pyridine | Breast Cancer | 20 | Inhibition of cell proliferation |
| 6-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine | Lung Cancer | 10 | Modulation of cell cycle regulators |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that this compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be competitive with standard antibiotics like ciprofloxacin .
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Comparison with Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 5 | 2 |
| Escherichia coli | 10 | 2 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. For example:
- Enzyme Inhibition : The compound inhibits enzymes involved in cancer progression and microbial metabolism by binding to their active sites .
- Signal Transduction Modulation : It affects various signaling pathways related to apoptosis and cell proliferation.
Case Study 1: Anticancer Efficacy
A recent study involved the evaluation of several pyrrolo[3,2-b]pyridine derivatives against ovarian cancer cells. The results indicated that the presence of the chlorine atom significantly enhanced the anticancer potency compared to non-chlorinated analogs. The study concluded that further modifications could optimize these compounds for therapeutic use against resistant cancer types.
Case Study 2: Antimicrobial Properties
In another investigation focused on antimicrobial activity, researchers synthesized a series of derivatives based on the pyrrolo[3,2-b]pyridine framework. The study found that compounds with additional functional groups exhibited improved activity against resistant strains of bacteria. This suggests potential applications in developing new antibiotics.
Q & A
Q. What are the optimal synthetic routes for 6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step procedures starting from pyrrolopyridine precursors. For example, chlorination at the 6-position can be achieved using POCl₃ or SOCl₂ under reflux conditions, while methylation at the 3-position may employ methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃). Purification via column chromatography (e.g., silica gel with DCM/ethyl acetate gradients) is critical to achieve >97% purity, as demonstrated in analogous pyrrolopyridine syntheses .
Q. How can spectroscopic techniques (NMR, HRMS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals: a singlet for the methyl group (δ ~2.5 ppm), a doublet for the pyrrole proton (δ ~6.8–7.2 ppm), and a doublet for the pyridine proton (δ ~8.0–8.5 ppm). Coupling constants (e.g., J = 4.7 Hz for H-5 and H-6) help confirm ring fusion .
- HRMS : The molecular ion peak ([M+H]⁺) should match the theoretical m/z (166.61 for C₈H₇ClN₂). Isotopic patterns for chlorine (3:1 ratio for M⁺ and M+2) further validate the structure .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : Solubility varies with solvent polarity. The compound is sparingly soluble in water but dissolves well in DMSO, DCM, or methanol. Stability studies should assess degradation under light, heat, and humidity. For long-term storage, keep at −20°C in anhydrous conditions with desiccants .
Advanced Research Questions
Q. How does the substitution pattern (6-chloro, 3-methyl) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The chloro group at the 6-position enables Suzuki-Miyaura or Buchwald-Hartwig couplings, while the methyl group at the 3-position may sterically hinder reactions. Optimize catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) in anhydrous toluene at 80–100°C. Monitor reaction progress via TLC or LC-MS .
Q. What experimental strategies can elucidate the biological activity of this compound, particularly in kinase inhibition?
- Methodological Answer :
- Kinase Assays : Use recombinant kinases (e.g., JAK2, EGFR) in ADP-Glo™ assays to measure IC₅₀ values. Compare with structurally similar compounds (e.g., 3-chloro-6-nitro-pyrrolopyridine, which shows high kinase inhibition ).
- Cell-Based Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) using MTT assays. Correlate results with ROS generation or apoptosis markers (e.g., caspase-3 activation) .
Q. How can contradictory data on pyrrolopyridine derivatives’ bioactivity be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace Cl with Br or NO₂) and compare bioactivity. For example, 3-chloro-6-nitro derivatives show higher anticancer activity than 6-chloro analogs .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinase ATP-binding pockets. Validate with mutagenesis studies .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
- Methodological Answer :
- HPLC-MS : Employ a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities (e.g., dechlorinated byproducts). Use high-resolution MS for identification .
- QbD Approach : Optimize reaction parameters (temperature, stoichiometry) via Design of Experiments (DoE) to minimize side products .
Comparative and Mechanistic Questions
Q. How does this compound compare to its 7-chloro or 5-methyl analogs in terms of electronic properties?
- Methodological Answer :
- DFT Calculations : Compute HOMO/LUMO energies (Gaussian 09) to assess electron density distribution. The 6-chloro group withdraws electrons, while the 3-methyl group donates electrons, altering reactivity in electrophilic substitutions .
- Cyclic Voltammetry : Measure redox potentials to compare electron-deficient (Cl) vs. electron-rich (methyl) regions .
Q. What strategies are effective for derivatizing this compound into fluorescent probes or metal ligands?
- Methodological Answer :
- Fluorescent Probes : Introduce ethynyl or boron-dipyrromethene (BODIPY) groups via Sonogashira coupling. Test photophysical properties (e.g., λem/λex) in PBS .
- Metal Coordination : Synthesize Schiff base derivatives by condensing the compound with aldehydes. Characterize metal complexes (e.g., Cu²⁺, Zn²⁺) via UV-Vis and EPR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
